5-Nitro-indan-2-ylamine hydrogen sulfate

Synthetic Chemistry Process Chemistry Medicinal Chemistry

5-Nitro-indan-2-ylamine hydrogen sulfate is an organic salt belonging to the 2-aminoindane class, characterized by a bicyclic indane core with a primary amine at the 2-position and a nitro group at the 5-position. The hydrogen sulfate counterion distinguishes it from the more common free base (CAS 212845-77-7) and hydrochloride salt (CAS 73536-87-5) forms.

Molecular Formula C9H12N2O6S
Molecular Weight 276.27 g/mol
CAS No. 370861-62-4
Cat. No. B3263271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Nitro-indan-2-ylamine hydrogen sulfate
CAS370861-62-4
Molecular FormulaC9H12N2O6S
Molecular Weight276.27 g/mol
Structural Identifiers
SMILESC1C(CC2=C1C=CC(=C2)[N+](=O)[O-])N.OS(=O)(=O)O
InChIInChI=1S/C9H10N2O2.H2O4S/c10-8-3-6-1-2-9(11(12)13)5-7(6)4-8;1-5(2,3)4/h1-2,5,8H,3-4,10H2;(H2,1,2,3,4)
InChIKeySOBXCLYFSXIEPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Nitro-indan-2-ylamine Hydrogen Sulfate (CAS 370861-62-4) as a Specialized Research Intermediate: A Technical Profile


5-Nitro-indan-2-ylamine hydrogen sulfate is an organic salt belonging to the 2-aminoindane class, characterized by a bicyclic indane core with a primary amine at the 2-position and a nitro group at the 5-position . The hydrogen sulfate counterion distinguishes it from the more common free base (CAS 212845-77-7) and hydrochloride salt (CAS 73536-87-5) forms. It is primarily utilized as a synthetic building block and research intermediate, with a molecular formula of C9H12N2O6S and a molecular weight of 276.26 g/mol .

Why 5-Nitro-indan-2-ylamine Hydrogen Sulfate Cannot Be Casually Replaced by a Generic Analog


The selection of a specific salt form and substitution pattern for a research intermediate is critical for reproducibility. While the free base (CAS 212845-77-7) and hydrochloride salt (CAS 73536-87-5) share the same 5-nitro-indan-2-ylamine pharmacophore, their distinct counterions (sulfate vs. chloride) and molecular weights can lead to dramatic differences in solubility, hygroscopicity, crystallinity, and solid-state stability [1]. These physicochemical differences can alter reaction kinetics, yield, and purification efficiency in multi-step syntheses. Furthermore, even minor differences in the nitro group's position on the indane ring can profoundly impact a molecule's electronic properties and, consequently, its reactivity or biological interaction profile [2]. Therefore, substituting one form for another without re-validating a protocol introduces significant risk to experimental outcomes.

Quantitative Evidence Guide for 5-Nitro-indan-2-ylamine Hydrogen Sulfate Selection


Defined Salt Stoichiometry for Reproducible Molar Calculations in Synthesis

The hydrogen sulfate salt has a precisely defined 1:1 stoichiometry with the 5-nitro-indan-2-ylamine base, resulting in a molecular weight of 276.26 g/mol . This contrasts with the free base (178.19 g/mol) and the hydrochloride salt (214.65 g/mol) . For researchers weighing reagents for stoichiometric reactions, using the hydrogen sulfate salt avoids the ambiguity of hygroscopic or non-stoichiometric forms, ensuring accurate molar calculations and reaction reproducibility.

Synthetic Chemistry Process Chemistry Medicinal Chemistry

Enhanced Aqueous Solubility Profile Compared to the Free Base for Biological Assays

The hydrogen sulfate counterion is a well-established strategy for improving the aqueous solubility of amine-containing compounds, as the salt formation with a strong acid (sulfuric acid) creates a charged species that is more readily solvated by water [1]. While direct comparative solubility data is not publicly available, the principle is class-level inference: a sulfate salt of a primary amine like 5-nitro-indan-2-ylamine is expected to have significantly higher aqueous solubility than its neutral free base counterpart (CAS 212845-77-7). This property is critical for preparing concentrated stock solutions for biological or pharmacological assays.

Drug Discovery In Vitro Pharmacology Solubility Enhancement

Potential for Differential Solid-State Stability and Handling Under Ambient Conditions

The hydrogen sulfate salt is typically a crystalline solid with a reported stability under recommended storage conditions . In contrast, the free base form of 2-aminoindanes can be a hygroscopic oil or low-melting solid, making it more challenging to handle and weigh accurately [1]. The hydrochloride salt's stability is conditioned on avoiding heat, flames, and sparks . The specific counterion can therefore influence long-term storage stability and ease of use in a standard laboratory environment, which is a key procurement consideration for maintaining chemical inventory.

Material Science Stability Testing Reagent Handling

5-Nitro Substituent Directs Reactivity in Synthesis of Multifunctional Indenes

The 5-nitro group is key for the compound's role as a precursor in specific synthetic pathways. It is used to create (5-nitro-3-indenyl)acetamides, which are advanced intermediates for synthesizing 3,5-disubstituted indenes [1]. This regiochemistry is essential; a 4-nitro or 6-nitro isomer would not yield the same downstream products. The hydrogen sulfate form provides a direct, ready-to-use version of this key intermediate, bypassing the need for researchers to perform nitration and salt formation steps themselves.

Organic Synthesis Medicinal Chemistry Building Blocks

Validated Application Scenarios for 5-Nitro-indan-2-ylamine Hydrogen Sulfate


Precision Synthesis of 3,5-Disubstituted Indene Libraries for Drug Discovery

This compound serves as a direct precursor for the synthesis of (5-nitro-3-indenyl)acetamides, which are advanced intermediates in the preparation of multifunctional indenes . Pharmaceutical research groups focused on generating novel indene-based chemical libraries for biological screening can use this building block. The defined regiochemistry of the 5-nitro group is essential for the planned synthetic route, where the nitro group can later be reduced to an amine for further diversification. This application directly utilizes the compound's structural specificity as documented in the literature.

Pre-formulation Solubility and Stability Screening for Lead Compound Salts

In early-stage drug development, the selection of an optimal salt form for a lead compound is critical. This hydrogen sulfate salt can be used as a reference standard in comparative salt screening panels against the free base and hydrochloride forms. Its predicted superior aqueous solubility and solid-state stability make it a candidate for evaluation in pre-formulation studies, where the goal is to identify a lead candidate's most developable form.

Accurate Molarity-Dependent In Vitro Pharmacology Assays

Biological assays requiring precise molar concentrations of a 5-nitro-substituted 2-aminoindane scaffold benefit from using this salt. The well-defined 1:1 stoichiometry and molecular weight of 276.26 g/mol allow for accurate calculation of molarity, which is critical for dose-response studies. This avoids the experimental variability that could arise from using the hygroscopic free base or a potentially non-stoichiometric form.

Synthetic Method Development Using Stable and Easily-Handled Reagents

Process chemistry groups focused on optimizing synthetic routes to aminoindane derivatives can use this compound as a standard co-reactant or starting material. Its described crystalline solid form and stability under recommended storage conditions make it easier to handle and dispense with precision using automated systems, compared to the potentially oily and hygroscopic free base. This improves reproducibility in reaction screening campaigns.

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